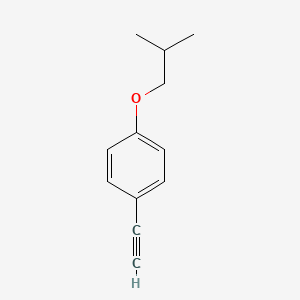

1-Ethynyl-4-isobutoxybenzene

Description

1-Ethynyl-4-isobutoxybenzene is an aromatic compound featuring a benzene ring substituted with an ethynyl (-C≡CH) group at the 1-position and an isobutoxy (-O-CH2CH(CH3)2) group at the 4-position. Its molecular formula is C12H12O (molecular weight: 172.23 g/mol). The ethynyl group confers high reactivity, particularly in click chemistry and polymerization, while the isobutoxy ether enhances solubility in polar organic solvents. This compound is of interest in materials science and pharmaceutical synthesis due to its dual functionalization .

Propriétés

Formule moléculaire |

C12H14O |

|---|---|

Poids moléculaire |

174.24 g/mol |

Nom IUPAC |

1-ethynyl-4-(2-methylpropoxy)benzene |

InChI |

InChI=1S/C12H14O/c1-4-11-5-7-12(8-6-11)13-9-10(2)3/h1,5-8,10H,9H2,2-3H3 |

Clé InChI |

DEMSWAKVCVJUMK-UHFFFAOYSA-N |

SMILES canonique |

CC(C)COC1=CC=C(C=C1)C#C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-isobutoxybenzene typically involves the alkylation of 1-ethynyl-4-hydroxybenzene with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 1-Ethynyl-4-isobutoxybenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity 1-Ethynyl-4-isobutoxybenzene.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethynyl-4-isobutoxybenzene undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form alkenes or alkanes.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic

Comparaison Avec Des Composés Similaires

Structural and Functional Group Differences

The following table compares 1-Ethynyl-4-isobutoxybenzene with 1-Ethyl-4-isobutylbenzene (), highlighting key distinctions:

Physicochemical Properties

- Boiling Point: The ethynyl group in 1-Ethynyl-4-isobutoxybenzene introduces polarity, likely raising its boiling point compared to 1-Ethyl-4-isobutylbenzene (162.28 g/mol, nonpolar).

- Solubility : The isobutoxy group enhances solubility in polar solvents (e.g., THF, acetone) compared to the purely hydrocarbon 1-Ethyl-4-isobutylbenzene, which is more soluble in hexane or toluene .

Research Findings and Limitations

- Current comparisons rely on functional group trends rather than experimental data for the target compound.

- Hypothetical Analysis : Ethynyl-substituted aromatics are well-documented in materials science for their role in conductive polymers, while isobutoxy groups are common in drug delivery systems for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.